molecular formula C11H14ClNO B11892894 4-Chloro-2-(cyclohexyloxy)pyridine CAS No. 1346707-01-4

4-Chloro-2-(cyclohexyloxy)pyridine

Cat. No.: B11892894
CAS No.: 1346707-01-4
M. Wt: 211.69 g/mol
InChI Key: BJCKGNMPEUQZCM-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclohexyloxy)pyridine is an organic compound with the molecular formula C11H14ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom and a cyclohexyloxy group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclohexyloxy)pyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with a cyclohexyloxy group. One common method is the reaction of 4-chloropyridine with cyclohexanol in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(cyclohexyloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclohexyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1346707-01-4

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-2-cyclohexyloxypyridine

InChI

InChI=1S/C11H14ClNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2

InChI Key

BJCKGNMPEUQZCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)Cl

Origin of Product

United States

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